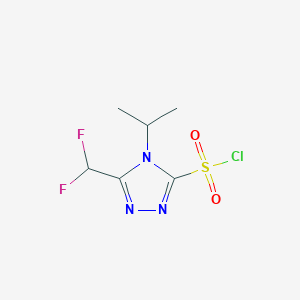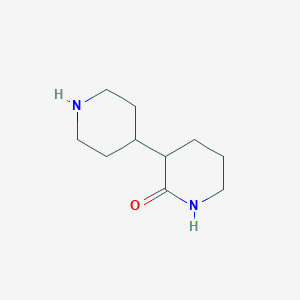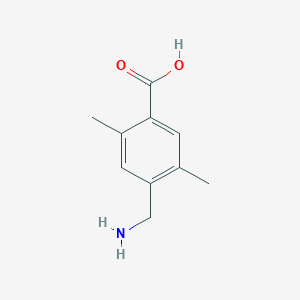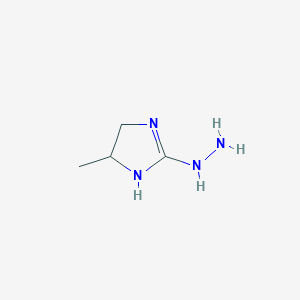![molecular formula C11H14N4 B13236408 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is a chemical compound with a complex structure that includes a pyrazole ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 1-(pyridin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for various applications.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-methyl-N-(1-pyridin-4-ylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-9(10-3-5-12-6-4-10)14-11-7-13-15(2)8-11/h3-9,14H,1-2H3 |
InChI Key |
UORVYMLCCCZKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13236325.png)
![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)
![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
![4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride](/img/structure/B13236338.png)




![(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13236361.png)
![[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)

amine](/img/structure/B13236392.png)
![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)
![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)
